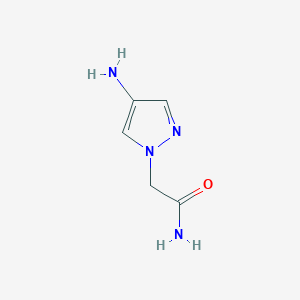

2-(4-amino-1H-pyrazol-1-yl)acetamide

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition as a heterocyclic compound containing both pyrazole and acetamide functional groups. The compound is registered under Chemical Abstracts Service number 1152939-86-0, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclatures include 4-Aminopyrazole-1-acetamide and 2-(4-aminopyrazol-1-yl)acetamide, which emphasize different structural perspectives of the same molecule.

The molecular formula C5H8N4O represents a compact heterocyclic structure with a molecular weight of 140.14 grams per mole. This formula indicates the presence of five carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom, distributed across the pyrazole ring system and the acetamide substituent. The high nitrogen content, comprising approximately 40% of the total atomic composition, reflects the compound's classification as a nitrogen-rich heterocycle with potential applications in coordination chemistry and pharmaceutical research.

Structural analysis reveals that the pyrazole ring contributes three nitrogen atoms to the overall molecular framework, while the acetamide group provides the fourth nitrogen atom and the sole oxygen atom. The molecular connectivity follows a pattern where the pyrazole nitrogen at position 1 serves as the linking atom between the heterocyclic ring and the acetamide chain. This arrangement creates opportunities for diverse intermolecular interactions through the amino group on the pyrazole ring and the amide functionality.

The simplified molecular-input line-entry system representation C1=C(C=NN1CC(=O)N)N provides a linear description of the molecular connectivity, enabling computational analysis and database searches. This notation clearly indicates the five-membered ring structure with alternating carbon and nitrogen atoms, the amino substituent at the 4-position of the pyrazole ring, and the acetamide group attached through a methylene bridge to the ring nitrogen.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound and related pyrazole derivatives provide detailed insights into solid-state molecular organization and conformational preferences. The compound adopts specific three-dimensional arrangements that maximize intermolecular stabilization while minimizing steric conflicts between adjacent molecules. Structural studies reveal that the pyrazole ring maintains planarity, consistent with aromatic character and delocalized electron distribution across the five-membered heterocycle.

The acetamide substituent exhibits conformational flexibility, with the methylene bridge allowing rotation around the carbon-nitrogen bond connecting the pyrazole ring to the acetamide group. This rotational freedom enables the molecule to adopt multiple conformations in solution while favoring specific orientations in the crystalline state that optimize hydrogen bonding interactions. The amino group on the pyrazole ring displays pyramidal geometry typical of sp3-hybridized nitrogen atoms, with the lone pair of electrons available for hydrogen bond formation.

Three-dimensional conformational analysis indicates that the molecule adopts an angular shape in the solid state, with the mean planes of different molecular fragments oriented at specific angles to minimize intramolecular strain. The pyrazole ring and acetamide group are not coplanar, creating a bent molecular geometry that facilitates efficient crystal packing. This angular conformation allows for optimal positioning of hydrogen bond donors and acceptors, contributing to the overall stability of the crystalline structure.

Bond lengths and angles within the molecule conform to expected values for pyrazole derivatives, with carbon-nitrogen distances in the ring ranging from approximately 1.32 to 1.35 angstroms, reflecting the aromatic character of the heterocycle. The carbon-oxygen double bond in the acetamide group exhibits typical carbonyl character with a bond length near 1.23 angstroms, while the carbon-nitrogen single bond in the amide shows partial double-bond character due to resonance stabilization.

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding networks in this compound play a crucial role in determining solid-state properties and molecular organization. The compound possesses multiple hydrogen bond donor and acceptor sites, including the amino group on the pyrazole ring, the amide nitrogen, and the carbonyl oxygen of the acetamide moiety. These functional groups create opportunities for extensive intermolecular hydrogen bonding that stabilizes crystal structures and influences physical properties.

Primary hydrogen bonding interactions involve the amino group hydrogens forming contacts with carbonyl oxygen atoms of neighboring molecules, creating chains or networks that extend throughout the crystal lattice. The amide nitrogen can participate in hydrogen bonding when protonated or when interacting with acidic hydrogen atoms from adjacent molecules. These interactions typically exhibit distances ranging from 2.0 to 3.0 angstroms, consistent with moderate to strong hydrogen bonds.

Secondary interactions include carbon-hydrogen to pi-electron contacts between methylene hydrogens and pyrazole ring systems of neighboring molecules. These weaker interactions contribute to crystal packing stability and help determine the specific arrangements of molecules in the solid state. The cumulative effect of these diverse intermolecular forces creates a robust three-dimensional network that influences melting point, solubility, and other bulk properties.

Hirshfeld surface analysis of related pyrazole compounds reveals that hydrogen-hydrogen contacts contribute approximately 54% of total intermolecular interactions, while hydrogen-carbon and hydrogen-nitrogen contacts account for approximately 22% and 14% respectively. These percentages provide quantitative insights into the relative importance of different interaction types in determining crystal packing arrangements and overall molecular behavior in the solid state.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed fingerprints for compound identification and structural confirmation across multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule, enabling rapid identification and purity assessment. The compound displays distinctive carbonyl stretching vibrations typical of acetamide groups, typically appearing in the 1650-1680 reciprocal centimeter region.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and hydrogen environments within the compound. Proton nuclear magnetic resonance spectra show characteristic signals for the amino group protons, pyrazole ring protons, and methylene bridge protons, each appearing at specific chemical shifts that reflect their electronic environments. The amino group protons typically appear as a broad signal around 5-6 parts per million due to rapid exchange with solvent molecules.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment in the molecule, including the carbonyl carbon of the acetamide group appearing around 170-180 parts per million and the pyrazole ring carbons appearing in the aromatic region between 100-160 parts per million. The methylene carbon connecting the pyrazole ring to the acetamide group appears as a characteristic signal around 50-60 parts per million, providing confirmation of the molecular connectivity.

Mass spectrometry analysis shows molecular ion peaks consistent with the molecular weight of 140.14 atomic mass units, along with characteristic fragmentation patterns that confirm the structural assignment. Predicted collision cross-section values for various adduct ions provide additional analytical markers for compound identification using ion mobility spectrometry techniques. The protonated molecular ion at mass-to-charge ratio 141.07709 exhibits a predicted collision cross-section of 126.6 square angstroms, while the sodium adduct at 163.05903 shows a collision cross-section of 134.8 square angstroms.

| Spectroscopic Parameter | Value | Technique |

|---|---|---|

| Molecular Ion Peak | 140.14 amu | Mass Spectrometry |

| Protonated Ion Cross-Section | 126.6 Ų | Ion Mobility |

| Sodium Adduct Cross-Section | 134.8 Ų | Ion Mobility |

| Molecular Formula | C5H8N4O | Elemental Analysis |

| InChI Key | MAVOONNUTMUHHG-UHFFFAOYSA-N | Structural Database |

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3,6H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVOONNUTMUHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152939-86-0 | |

| Record name | 2-(4-amino-1H-pyrazol-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Similar compounds have been known to target enzymes such as phosphoinositide-dependent kinase 1 (pdk1).

Mode of Action

It is hypothesized that it may interact with its targets, possibly enzymes like pdk1, leading to changes in their activity.

生物活性

2-(4-amino-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 140.14 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has demonstrated antiproliferative effects on various cancer cell lines, indicating potential as an anticancer agent.

Case Study:

A study evaluating the effects of pyrazole derivatives, including this compound, found that these compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation . The mechanism involves the reduction of phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Tyrosine Kinase Inhibition: The compound has been identified as an inhibitor of tyrosine kinase 2 (Tyk2), which plays a crucial role in cytokine signaling related to immune responses and inflammation . This inhibition suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

- Cell Cycle Regulation: The compound affects cell cycle progression by targeting cyclin-dependent kinases (CDKs), which are essential for cell division . This property enhances its anticancer potential.

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, essential for therapeutic efficacy. Its bioavailability and metabolic stability are critical factors for further development as a pharmaceutical agent .

科学研究应用

Medicinal Chemistry

2-(4-amino-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic properties, particularly as an anti-inflammatory, antimicrobial, and anticancer agent. Recent studies have highlighted its effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 3.79 | |

| This compound | HepG2 | 0.39 | |

| This compound | A549 | 0.30 |

These findings suggest that this compound may inhibit tumor growth by interacting with specific molecular targets involved in cancer progression.

The compound's biological activity is attributed to its ability to interact with enzymes and receptors. It may act as an inhibitor or activator, depending on the target:

- Enzyme Inhibition: It may bind to active sites on enzymes, blocking substrate access.

- Receptor Interaction: Potential modulation of receptor activity could lead to therapeutic effects in inflammatory diseases.

Material Science

Due to its chemical stability and reactivity, this compound is also explored in material science for developing new polymers and coatings. Its ability to participate in nucleophilic substitution reactions allows for the functionalization of materials, enhancing their properties.

Case Study 1: Anticancer Properties

A study conducted by Wei et al. demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole structure can yield potent anticancer agents . The study emphasized the importance of structural diversity in enhancing biological activity.

Case Study 2: Anti-inflammatory Effects

Research has indicated that compounds similar to this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism was observed in several preclinical models where inflammation was induced, leading to reduced symptoms upon treatment with pyrazole derivatives .

相似化合物的比较

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: The pyrazole ring’s substitution pattern significantly impacts biological activity. For example, Compound 18 () incorporates a fluoropyrimidine group, enhancing its CDK2 inhibitory potency compared to the simpler 2-(4-amino-pyrazolyl)acetamide . Benzimidazole-acetamide derivatives () exhibit potent anthelmintic activity due to their planar aromatic systems, which facilitate DNA intercalation in parasites .

Synthetic Efficiency :

- The triazole-containing analog () was synthesized in 30% yield under microwave conditions, whereas Compound 18 required multistep purification, resulting in a lower yield (17%) .

Thermal Stability :

- Melting points correlate with molecular complexity. Compound 18 (283–284°C) has a higher melting point than simpler derivatives, likely due to increased hydrogen bonding and π-stacking interactions .

准备方法

Two-Step Synthesis via Nitro-Substituted Intermediates

A prominent method involves a two-step synthesis starting from 4-nitro-1H-pyrazol-1-yl acetic acid derivatives, followed by reduction to the corresponding amino compound.

Step 1: Coupling Reaction

- The starting material, (4-nitro-1H-pyrazol-1-yl)acetic acid, is coupled with an amine (R5NH2) to form a (4-nitro-1H-pyrazol-1-yl)acetamide derivative.

- This reaction typically proceeds under mild conditions with stirring and controlled temperature to ensure coupling efficiency.

Step 2: Reduction

- The nitro group is reduced to an amino group to yield 2-(4-amino-1H-pyrazol-1-yl)acetamide.

- Reduction can be performed using catalytic hydrogenation or chemical reducing agents.

- Care must be taken as some intermediates like 1-nitropyrazole are explosive and unsuitable for large-scale synthesis.

- Alternative reagents such as sodium nitromalonaldehyde are also explosive, limiting their practical use.

Notes on Safety and Alternatives

- Perchlorate salts have been used for preparing 4-aminopyrazole derivatives but pose thermal instability risks.

- Deformylation under acidic conditions (mineral acids like hydrochloric or sulfuric acid, buffered solutions at pH 3-4, or alkanoic acids such as acetic acid) can be used to obtain 4-aminopyrazole from formylated precursors.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Coupling | (4-nitro-1H-pyrazol-1-yl)acetic acid + R5NH2 | Stirring, controlled temperature |

| 2 | Reduction | Catalytic hydrogenation or chemical reducing agents | Avoid explosive intermediates |

| 3 | Deformylation (optional) | Acidic conditions (HCl, H2SO4, phosphate buffer) | Yields 4-aminopyrazole |

This method is described in patent WO2007034183A2 and highlights the challenges related to intermediates' stability and safety in scale-up processes.

Hydrazine-Mediated Cyclization and Substitution

Another approach involves hydrazine hydrate treatment of precursor compounds to introduce the amino group on the pyrazole ring.

- In one example, a solution of a pyrazole derivative is treated with hydrazine in methanol or acetonitrile under reflux or controlled temperature.

- This step leads to the formation of the amino-substituted pyrazole acetamide.

- The reaction mixture is then worked up by acidification and filtration to isolate the product.

- This method offers a convenient route to 4-amino substitution on the pyrazole ring.

Although this method is more commonly described for related triazole derivatives, similar hydrazine-mediated transformations are applicable to pyrazole acetamides.

Direct Acetamide Formation via N-Alkylation and Acetylation

A synthetic route to related pyrazolyl acetamides involves:

- Alkylation of pyrazole nitrogen with haloacetamide derivatives or haloacetic acid esters.

- Subsequent acetylation or amidation reactions to introduce the acetamide group.

- This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

While specific examples for this compound are limited, the general strategy is well-established in pyrazole chemistry.

Preparation via Pyrazole Ring Construction from Hydrazines and 1,3-Dicarbonyl Compounds

An alternative synthetic strategy involves constructing the pyrazole ring bearing the amino and acetamide substituents in a one-pot or stepwise manner:

- Starting from hydrazine derivatives and suitable 1,3-dicarbonyl compounds or equivalents.

- Cyclization under acidic or basic conditions forms the pyrazole ring.

- Subsequent functional group transformations introduce the amino and acetamide groups.

This method can be optimized for regioselectivity to obtain the 4-amino substitution pattern.

Summary Table of Preparation Methods

| Method No. | Synthetic Route | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| 1 | Nitro-substituted intermediate reduction | Coupling → Reduction → Deformylation | Well-documented, scalable with care | Explosive intermediates, safety |

| 2 | Hydrazine-mediated substitution | Hydrazine treatment → Acid work-up | Mild conditions, good yields | Requires hydrazine handling |

| 3 | N-Alkylation with haloacetamide derivatives | Alkylation → Acetylation | Direct introduction of acetamide | Control of selectivity needed |

| 4 | Pyrazole ring construction from hydrazines | Cyclization → Functionalization | One-pot potential, regioselective | Complex optimization |

Detailed Research Findings and Notes

- The two-step process starting from 4-nitro-1H-pyrazol-1-yl acetic acid is the most referenced method, but it requires careful handling due to explosive intermediates such as 1-nitropyrazole and sodium nitromalonaldehyde.

- Deformylation under acidic conditions is an effective method to generate 4-aminopyrazole derivatives from formylated precursors, with mineral acids and buffered solutions being preferred.

- Hydrazine hydrate is a versatile reagent for converting cyano or nitro precursors to amino-substituted pyrazoles and related heterocycles, with reaction conditions typically involving reflux in polar solvents like ethanol or acetonitrile.

- Alternative synthetic approaches focusing on direct alkylation or ring construction offer routes that may avoid unstable intermediates but require precise reaction control to achieve the desired substitution pattern.

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride, Et₃N, DCM | 65–75 | ≥95% | |

| EDC-Mediated Coupling | EDC, 4-aminopyrazole, DMF, RT | 80–85 | ≥98% |

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS in positive mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Basic: What are common derivatization reactions for modifying the pyrazole or acetamide moieties in this compound?

Methodological Answer:

- Substitution Reactions :

- Nucleophilic Displacement : Replace chlorine (if present) with amines or thiols under basic conditions (e.g., K₂CO₃, DMF, 60°C) .

- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis of the acetamide to generate carboxylic acid derivatives .

- Cross-Coupling : Suzuki-Miyaura reactions on halogenated pyrazole rings (e.g., Pd catalysis) to introduce aryl groups .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH vs. reaction time) to maximize yield .

- Case Study : A DoE study on analogous pyrazole-acetamides improved yields from 70% to 88% by optimizing stoichiometry (1:1.2 ratio of pyrazole:chloroacetyl chloride) .

Advanced: How do computational models predict the reactivity and binding affinity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Pyrazole N-atoms often form hydrogen bonds with active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS) .

Advanced: How can researchers resolve contradictions in solubility vs. bioactivity data for this compound?

Methodological Answer:

- Solubility Enhancement :

- Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) for in vitro assays .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

- Bioactivity Validation :

- Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific artifacts .

Advanced: What mechanistic insights can be gained from studying substitution reactions at the pyrazole ring?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via TLC/HPLC to determine rate constants (e.g., pseudo-first-order kinetics for nucleophilic substitutions) .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track regioselectivity in substitution reactions .

- Crystallography : Resolve steric effects (e.g., dihedral angles between pyrazole and acetamide groups) using X-ray diffraction .

Advanced: How do in vitro vs. in vivo pharmacokinetic discrepancies inform structural optimization?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation of methyl groups) .

- SAR Analysis : Modify substituents (e.g., replacing methyl with trifluoromethyl) to enhance metabolic resistance .

- In Vivo PK/PD : Correlate plasma half-life (t₁/₂) with efficacy in animal models using LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。